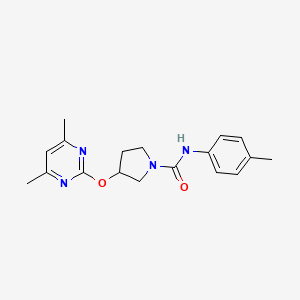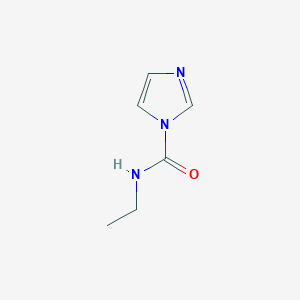![molecular formula C12H10N6O2 B2547470 2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 863018-61-5](/img/structure/B2547470.png)
2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique bicyclic structure, which consists of a triazole ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
Related compounds have been found to inhibit cyclin-dependent kinases (cdks), which are key regulators of cell cycle progression .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cell cycle regulation, inflammation, and pain perception .
Result of Action
Related compounds have been found to have significant effects on cell proliferation, microbial growth, inflammation, pain perception, and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with ethyl chloroacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines .
Scientific Research Applications
2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Oxo-3-phenyl-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)acetamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrimido[4,5-d]pyrimidine analogs
Uniqueness
2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide is unique due to its specific triazolopyrimidine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c13-9(19)6-17-7-14-11-10(12(17)20)15-16-18(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQGRUXFKVMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)



![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)
![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)


![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2547400.png)



![6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2547408.png)

